molecular formula C6H9N3O3 B8715600 N-((5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)methyl)formamide CAS No. 110035-80-8

N-((5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)methyl)formamide

Cat. No. B8715600
M. Wt: 171.15 g/mol
InChI Key: DHQNLZOSPPTOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04873244

Procedure details

5-Cyclopropyl-3-isocyanomethyl-1,2,4-oxadiazole A stirred solution of 5-cyclopropyl-3-formylamino-methyl-1,2,4-oxadiazole (60 mmol) and triethylamine (176 mmol) in CH2Cl2 (100 ml) was charged dropwise with POCl3 (60 mmol) at 0° C. The mixture was then left for 30 minutes with stirring at 0° C., whereafter a solution of Na (60 mmol) in H2O (50 ml) was added. The mixture was heated to room temperature, evaporated in vacuo. The residue was treated with ether, decanted and the solution was evaporated to give the title compound as an oil. The oil was processed without any further purification. The compound was characterized by its IR absorbtion band at 2160 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-cyclopropyl-3-formylamino-methyl-1,2,4-oxadiazole
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
176 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na
Quantity
60 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[O:8][N:7]=[C:6]([CH2:9][N+:10]#[C-:11])[N:5]=2)CC1.C1([C:15]2[O:19]N(C)C(NC=O)N=2)CC1.C(N(CC)CC)C.[O:31]=P(Cl)(Cl)Cl>C(Cl)Cl.O>[CH:11]([NH:10][CH2:9][C:6]1[N:5]=[C:4]([CH2:1][O:19][CH3:15])[O:8][N:7]=1)=[O:31]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=NC(=NO1)C[N+]#[C-]
Name
5-cyclopropyl-3-formylamino-methyl-1,2,4-oxadiazole
Quantity
60 mmol
Type
reactant
Smiles
C1(CC1)C1=NC(N(O1)C)NC=O
Name
Quantity
176 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mmol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Na
Quantity
60 mmol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with ether
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
the solution was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)NCC1=NOC(=N1)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.